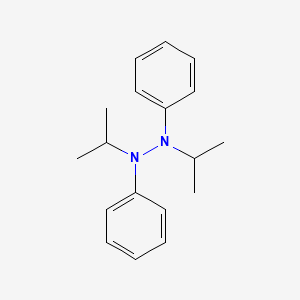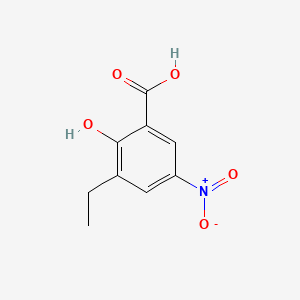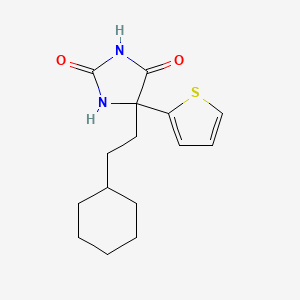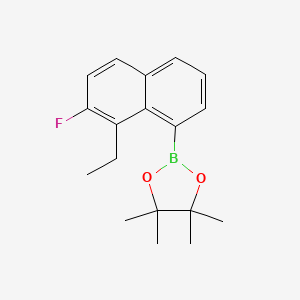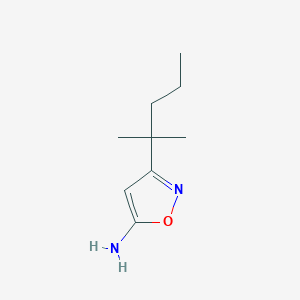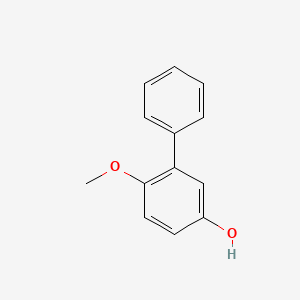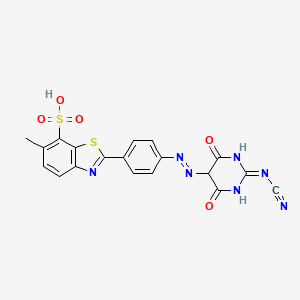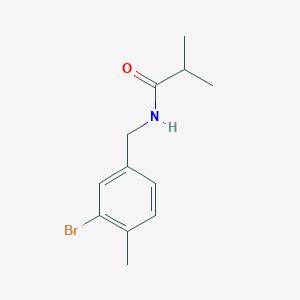
N-(3-Bromo-4-methylbenzyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-4-methylbenzyl)isobutyramide: is an organic compound belonging to the class of amides It features a benzyl group substituted with a bromine atom and a methyl group, attached to an isobutyramide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylbenzyl)isobutyramide typically involves the following steps:
Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-4-methylbenzyl bromide.
Amidation: The brominated intermediate is then reacted with isobutyramide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(3-Bromo-4-methylbenzyl)isobutyramide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom or modify the amide group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted benzyl derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolysis products such as carboxylic acids and amines.
科学的研究の応用
Chemistry: N-(3-Bromo-4-methylbenzyl)isobutyramide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and resins. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of N-(3-Bromo-4-methylbenzyl)isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amide group play crucial roles in binding interactions and the overall bioactivity of the compound.
類似化合物との比較
N-(4-Bromobenzyl)isobutyramide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-methylbenzyl)isobutyramide: Chlorine substitution instead of bromine, leading to different chemical and physical properties.
N-(3-Bromo-4-methylphenyl)acetamide:
Uniqueness: N-(3-Bromo-4-methylbenzyl)isobutyramide is unique due to the presence of both bromine and methyl substituents on the benzyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This combination of functional groups provides a distinct set of properties that can be leveraged in different applications.
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-7-10-5-4-9(3)11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChIキー |
ABEBQFMMVVGZNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNC(=O)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
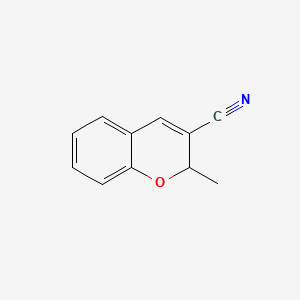


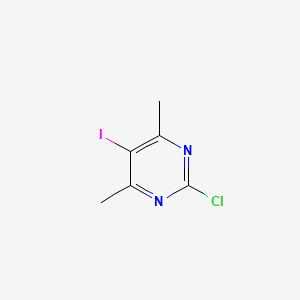
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)
